3-(2-bromophenyl)-2,2-dimethylpropan-1-ol chemical structure
3-(2-bromophenyl)-2,2-dimethylpropan-1-ol chemical structure
An In-Depth Technical Guide to 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive examination of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol, a synthetic building block with significant potential in medicinal chemistry and materials science. The molecule's structure combines three key functional motifs: a 2-bromophenyl group, amenable to a wide range of cross-coupling reactions; a neopentyl (gem-dimethyl) core, a valuable bioisostere for improving pharmacokinetic profiles; and a primary alcohol, which serves as a versatile handle for further chemical modification. This document details a robust, multi-step synthesis pathway, outlines rigorous purification and validation protocols, provides an in-depth analysis of its spectroscopic signature for unambiguous characterization, and explores its prospective applications in research and drug development. The methodologies are presented with a focus on the underlying chemical principles, offering researchers and development professionals the foundational knowledge required to effectively synthesize and utilize this compound.
Introduction & Molecular Overview
3-(2-bromophenyl)-2,2-dimethylpropan-1-ol is a substituted neopentyl alcohol derivative. Its strategic importance stems from the convergence of its distinct structural components, making it a highly adaptable intermediate for the synthesis of more complex molecular architectures.
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2-Bromophenyl Group : This moiety serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation. The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse substituents at the ortho position of the phenyl ring.
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Neopentyl (gem-dimethyl) Moiety : The quaternary carbon center, C(CH3)2, imparts significant steric hindrance. In medicinal chemistry, this gem-dimethyl group is frequently employed as a bioisostere for carbonyl groups or other metabolically labile fragments.[1] Its presence can block metabolic oxidation at adjacent positions, thereby enhancing the metabolic stability and half-life of a drug candidate.
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Primary Alcohol (-CH2OH) : This functional group is a versatile synthetic handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions to attach linkers or other pharmacophores.
Chemical Structure
Caption: Chemical structure of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol.
Physicochemical Properties
The properties of this compound are derived from its structure and comparison to analogous molecules.[2]
| Property | Value | Source |
| IUPAC Name | 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol | - |
| Molecular Formula | C₁₁H₁₅BrO | [2] |
| Molecular Weight | 243.14 g/mol | [2] |
| CAS Number | Not explicitly assigned; analogous compounds exist | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, EtOAc, Methanol) | Inferred |
| Predicted LogP | ~3.15 | [3] |
Rationale for Synthesis: A Mechanistic Approach
A logical and robust synthetic strategy is crucial for obtaining the target molecule with high purity and yield. A retrosynthetic analysis points to a two-step approach involving C-C bond formation followed by functional group reduction.
Caption: Retrosynthetic analysis of the target compound.
This strategy is superior to alternatives, such as a Grignard reaction with a sterically hindered aldehyde, which could suffer from side reactions like reduction or enolization.[4] The chosen path is predicated on two well-established and high-yielding transformations:
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Enolate Alkylation : The synthesis commences with the formation of the carbon skeleton. Methyl isobutyrate is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This choice is critical; weaker bases would not quantitatively form the enolate, leading to side reactions. The resulting enolate is a potent nucleophile that subsequently attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide in a classic Sₙ2 reaction. This reliably forms the key C-C bond.
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Ester Reduction : The intermediate ester is then reduced to the target primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and clean conversion where weaker reagents like sodium borohydride would be ineffective.[2]
Detailed Experimental Protocol
Safety Precaution : All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. LiAlH₄ reacts violently with water, and 2-bromobenzyl bromide is a lachrymator.
Part A: Synthesis of Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate
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Apparatus Setup : A 250 mL three-necked, round-bottomed flask is oven-dried and assembled hot under a stream of dry argon or nitrogen.[5] It is equipped with a magnetic stirrer, a thermometer, a rubber septum, and a reflux condenser topped with a gas bubbler.
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Enolate Formation : The flask is charged with anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.2 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath. To this, n-butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred for 30 minutes to form LDA.
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Ester Addition : Methyl isobutyrate (1.0 equivalent) is added dropwise via syringe. The solution is stirred for 1 hour at -78 °C to ensure complete enolate formation.
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Alkylation : A solution of 2-bromobenzyl bromide (1.05 equivalents) in 20 mL of anhydrous THF is added dropwise to the enolate solution. The reaction mixture is allowed to stir at -78 °C for 2 hours and then slowly warm to room temperature overnight.
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Workup and Isolation : The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude ester.
Part B: Reduction to 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol
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Apparatus Setup : A 500 mL round-bottomed flask is prepared under an inert atmosphere as described in Part A.
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LiAlH₄ Suspension : The flask is charged with anhydrous THF (150 mL) and cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄, 1.5 equivalents) is added portion-wise with extreme caution.
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Ester Addition : The crude ester from Part A, dissolved in 50 mL of anhydrous THF, is added dropwise to the LiAlH₄ suspension at 0 °C. The addition rate should be controlled to maintain a gentle reflux.
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Reaction Completion : After the addition is complete, the mixture is warmed to room temperature and stirred for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quenching and Workup (Fieser Method) : The flask is cooled back to 0 °C. The reaction is quenched by the sequential and dropwise addition of:
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'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
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'x' mL of 15% aqueous NaOH.
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'3x' mL of water. This procedure results in a granular precipitate of aluminum salts that is easily filtered. The mixture is stirred vigorously for 1 hour until a white, free-flowing solid forms.
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Isolation : The solid is removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with THF and diethyl ether. The combined filtrates are concentrated under reduced pressure to yield the crude alcohol.
Purification and Validation
The crude product from the reduction step is purified by flash column chromatography on silica gel.[6][7]
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Stationary Phase : Silica gel (230-400 mesh).
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Mobile Phase : A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.
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Validation : Fractions are collected and analyzed by thin-layer chromatography (TLC). Those containing the pure product (as determined by a single spot) are combined and the solvent is removed under reduced pressure to afford 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol as a purified oil or solid. Purity should be further validated by spectroscopic methods.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of NMR, IR, and mass spectrometry.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts in CDCl₃.[9][10]
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.55-7.10 | Multiplet | 4H | Ar-H |
| Alcohol Methylene | ~3.45 | Singlet | 2H | -C-CH₂ -OH |
| Benzylic Methylene | ~2.80 | Singlet | 2H | Ar-CH₂ -C- |
| Hydroxyl | ~1.5-2.5 | Broad Singlet | 1H | -OH |
| Methyl | ~1.00 | Singlet | 6H | -C-(CH₃ )₂ |
| ¹³C NMR | δ (ppm) | Assignment |
| Aromatic | ~139, 133, 131, 128, 127 | Ar-C (ipso), Ar-C H |
| Aromatic (C-Br) | ~124 | Ar-C -Br |
| Alcohol Methylene | ~71 | -C H₂OH |
| Benzylic Methylene | ~48 | Ar-C H₂- |
| Quaternary Carbon | ~37 | -C (CH₃)₂ |
| Methyl | ~25 | -C(C H₃)₂ |
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Expert Insight : The appearance of the benzylic and alcohol methylene protons as sharp singlets is a key diagnostic feature, confirming the absence of adjacent protons for spin-spin coupling. The integration ratio of 4:2:2:1:6 in the ¹H NMR spectrum is definitive.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.[11]
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O-H Stretch : A strong, broad absorption in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded alcohol.
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C-H Stretch (sp³) : Multiple sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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C-O Stretch : A strong absorption in the fingerprint region, typically around 1040-1070 cm⁻¹, corresponding to the primary alcohol C-O bond.
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Aromatic C=C Stretch : Medium intensity peaks around 1600 cm⁻¹ and 1470 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
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Molecular Ion (M⁺) : A characteristic pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight with the ⁷⁹Br and ⁸¹Br isotopes, respectively (e.g., m/z 242 and 244).
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Key Fragmentation : Common fragmentation pathways include the loss of a water molecule ([M-18]⁺) and benzylic cleavage, which would yield a fragment corresponding to the bromobenzyl cation.
Applications in Research and Development
The primary value of 3-(2-bromophenyl)-2,2-dimethylpropan-1-ol lies in its utility as a versatile synthetic intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications.
Caption: Potential downstream synthetic transformations.
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Drug Discovery : This molecule can be used as a starting point for generating libraries of compounds for high-throughput screening. The bromophenyl group can be elaborated via cross-coupling to explore structure-activity relationships (SAR) in a target binding pocket. Simultaneously, the alcohol can be used to attach the molecule to solubilizing groups, linkers, or other pharmacophores.[1]
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Materials Science : The rigid phenyl and neopentyl groups combined with the reactive handles make it a candidate for incorporation into polymers or functional materials where specific steric and electronic properties are desired.
Conclusion
3-(2-bromophenyl)-2,2-dimethylpropan-1-ol is a valuable and strategically designed chemical building block. The synthetic route presented herein, based on enolate alkylation and ester reduction, is a robust and logical method for its preparation. The detailed spectroscopic analysis provides a clear blueprint for its unambiguous identification and validation. For researchers in drug discovery and organic synthesis, this compound offers a versatile platform for creating novel and complex molecules, leveraging the unique combination of a reactive aromatic halide, a metabolically robustifying gem-dimethyl group, and a modifiable primary alcohol.
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